![molecular formula C13H13ClN4OS B12877383 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 828921-04-6](/img/structure/B12877383.png)
N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is a compound that belongs to the class of heterocyclic compounds. It features a thiazole ring substituted with a pyrrolidine group and a chloro group, along with an isonicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Pyrrolidine: The thiazole ring is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group.
Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Isonicotinamide Moiety: The final step involves the coupling of the substituted thiazole with isonicotinic acid or its derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiazole derivatives
Substitution: Formation of substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide has various scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and investigate the role of thiazole-containing molecules in various biological processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the pyrrolidine group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzamide
- N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)pyridine-2-carboxamide
- N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)quinoline-2-carboxamide
Uniqueness
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which may enhance its biological activity and specificity compared to other similar compounds. The combination of the thiazole ring, pyrrolidine group, and isonicotinamide moiety provides a distinct chemical structure that can interact with a variety of biological targets.
Eigenschaften
CAS-Nummer |
828921-04-6 |
|---|---|
Molekularformel |
C13H13ClN4OS |
Molekulargewicht |
308.79 g/mol |
IUPAC-Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-12(18-7-1-2-8-18)20-13(16-10)17-11(19)9-3-5-15-6-4-9/h3-6H,1-2,7-8H2,(H,16,17,19) |
InChI-Schlüssel |
VIKXQOWQNTWETO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(N=C(S2)NC(=O)C3=CC=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


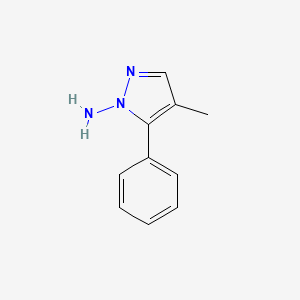
![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

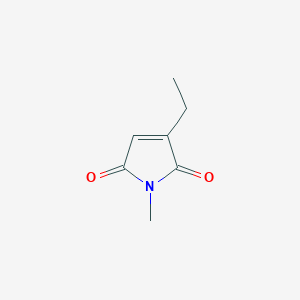
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)


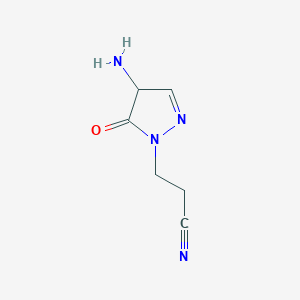
![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
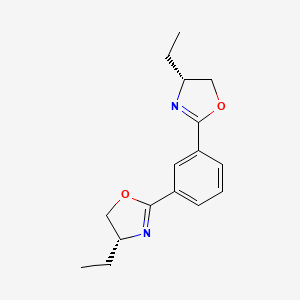
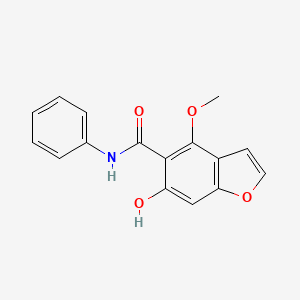
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)
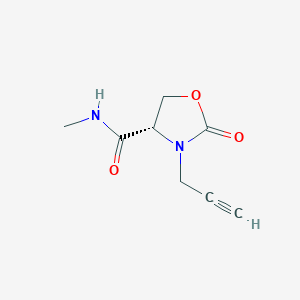
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
